1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine
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Overview
Description
1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine is a compound that features a thiophene ring substituted with a chloromethyl group and a sulfonyl group attached to a pyrrolidine ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through condensation reactions such as the Gewald reaction, Paal–Knorr reaction, or Fiesselmann synthesis.
Chloromethylation: The thiophene derivative is then chloromethylated using reagents like chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Sulfonylation: The chloromethylated thiophene is reacted with a sulfonyl chloride to introduce the sulfonyl group.
Pyrrolidine Attachment: Finally, the sulfonylated thiophene is coupled with pyrrolidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The sulfonyl group can engage in coupling reactions with different nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is investigated for its use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(Pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: This compound also features a thiophene ring and a pyrrolidine moiety, but with a different core structure.
Thiophene-based Drugs: Compounds like suprofen and articaine, which contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
Uniqueness
1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloromethyl and sulfonyl groups enable diverse chemical modifications, making it a versatile scaffold for drug design and material science .
Properties
Molecular Formula |
C9H12ClNO2S2 |
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Molecular Weight |
265.8 g/mol |
IUPAC Name |
1-[4-(chloromethyl)thiophen-2-yl]sulfonylpyrrolidine |
InChI |
InChI=1S/C9H12ClNO2S2/c10-6-8-5-9(14-7-8)15(12,13)11-3-1-2-4-11/h5,7H,1-4,6H2 |
InChI Key |
XSVJDPQENFNPDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CS2)CCl |
Origin of Product |
United States |
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